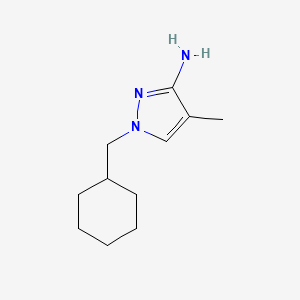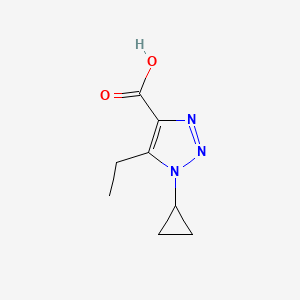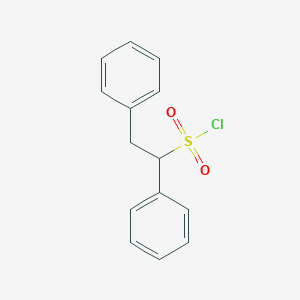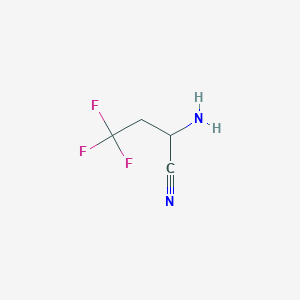
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features both a bromothiophene and a pyrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The bromothiophene and pyrazole intermediates are coupled using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene and pyrazole moieties can participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(2-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties.
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanone: The hydroxyl group is replaced by a ketone, altering its reactivity.
Uniqueness
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BrN2OS |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2OS/c10-9-6(1-2-14-9)3-8(13)7-4-11-12-5-7/h1-2,4-5,8,13H,3H2,(H,11,12) |
InChI-Schlüssel |
QDYHJTXTAURCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CC(C2=CNN=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
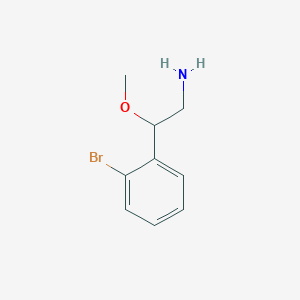

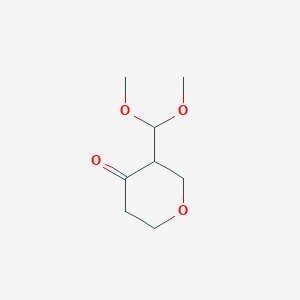
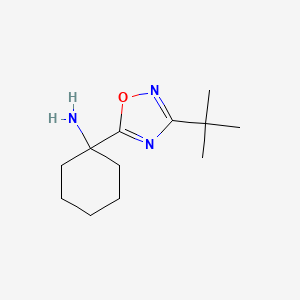

![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
